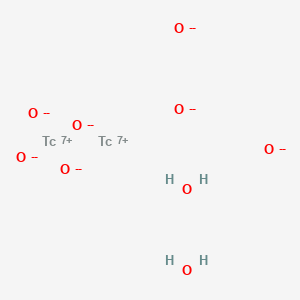
Technetium oxide, dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a radioactive black solid that slowly oxidizes in air . This compound is significant in various scientific fields due to its unique properties and applications.
Métodos De Preparación
Technetium oxide, dihydrate can be synthesized through several methods:
Electrolysis of Ammonium Pertechnetate: This method involves electrolyzing a solution of ammonium pertechnetate under ammonium hydroxide.
Reduction of Ammonium Pertechnetate: This method uses reducing agents such as zinc metal and hydrochloric acid, stannous chloride, hydrazine, hydroxylamine, or ascorbic acid.
Hydrolysis of Potassium Hexachlorotechnate: This method involves the hydrolysis of potassium hexachlorotechnate.
Decomposition of Ammonium Pertechnetate: This method involves decomposing ammonium pertechnetate at 700°C under an inert atmosphere.
Reaction with Sodium Dithionite: The most modern method involves reacting ammonium pertechnetate with sodium dithionite.
Análisis De Reacciones Químicas
Technetium oxide, dihydrate undergoes various chemical reactions:
Oxidation: When heated in the presence of oxygen, this compound reacts to form technetium(VII) oxide at 450°C.
Reduction: Technetium dioxide can be reduced to technetium metal using hydrogen gas.
Hydrolysis: In the presence of water, technetium(VII) oxide reacts to form pertechnetic acid.
Reaction with Bases: When treated with a base such as sodium hydroxide, technetium dioxide forms the hydroxotechnetate(IV) ion, which can be easily oxidized to pertechnetic acid.
Aplicaciones Científicas De Investigación
Technetium oxide, dihydrate has several scientific research applications:
Radiopharmaceuticals: Technetium compounds are widely used in nuclear medicine for diagnostic imaging.
Catalysis: Technetium compounds are used as catalysts in various chemical reactions due to their unique properties.
Environmental Studies: Technetium’s radioactive properties make it useful in studying environmental processes and the behavior of radioactive elements in the environment.
Mecanismo De Acción
The mechanism of action of technetium oxide, dihydrate involves its ability to undergo oxidation and reduction reactions. In radiopharmaceutical applications, technetium-99m binds to specific molecules in the body, allowing for imaging of various organs. The radioactive decay of technetium-99m emits gamma rays, which are detected by imaging equipment to create detailed images of the body’s internal structures .
Comparación Con Compuestos Similares
Technetium oxide, dihydrate can be compared with other technetium compounds such as:
Technetium(VII) oxide (Tc₂O₇): This compound is formed by the oxidation of technetium metal and is used in the production of pertechnetate.
Technetium(IV) chloride (TcCl₄): This compound is used in various chemical reactions and has different structural properties compared to this compound.
Sodium Pertechnetate (NaTcO₄): This is the most prevalent form of technetium and is used in many radiopharmaceutical applications.
This compound is unique due to its specific oxidation states and its ability to form stable complexes with various ligands, making it highly versatile in scientific research and industrial applications.
Propiedades
Número CAS |
60003-95-4 |
|---|---|
Fórmula molecular |
H4O9Tc2 |
Peso molecular |
341.84 g/mol |
Nombre IUPAC |
oxygen(2-);technetium(7+);dihydrate |
InChI |
InChI=1S/2H2O.7O.2Tc/h2*1H2;;;;;;;;;/q;;7*-2;2*+7 |
Clave InChI |
XOOTYNMLSVNBDA-UHFFFAOYSA-N |
SMILES canónico |
O.O.[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Tc+7].[Tc+7] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[[(3S)-3-amino-2-oxopiperidin-1-yl]methyl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12641580.png)
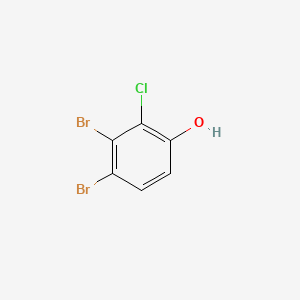
![3H-1,2,4-Triazol-3-one, 4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-2-methyl-](/img/structure/B12641592.png)
![1-Methyl-2-(6-methyl-benzo[1,3]dioxol-5-yl)-ethylamine](/img/structure/B12641596.png)
![1-(4-Fluorophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one](/img/structure/B12641601.png)
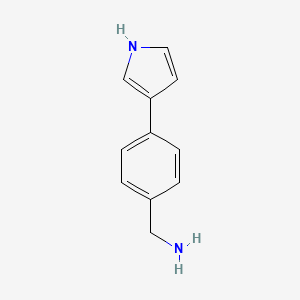
![6-Thia-9-azaspiro[4.6]undecan-10-one](/img/structure/B12641610.png)
![1,3-Benzenediol, 4-[2-(phenylMethyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12641621.png)
![[1,3]thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dithione](/img/structure/B12641631.png)
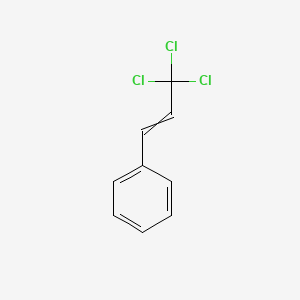
![sodium;1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B12641639.png)
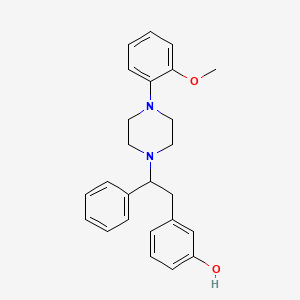
![2-[4-(4-Amino-6-methylpyrimidin-2-yl)piperazin-1-yl]ethanol](/img/structure/B12641650.png)
![Ethyl 5-(2,6-dichlorophenyl)-1-nitroso-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B12641669.png)
